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Compound of Interest

Compound Name: Methyl chlorosulfonate

Cat. No.: B042958 Get Quote

A comprehensive spectroscopic comparison of methyl chlorosulfonate and its derivatives is

presented for researchers, scientists, and drug development professionals. This guide provides

an objective analysis of the performance of these compounds through infrared (IR), nuclear

magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed

experimental protocols.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for methyl chlorosulfonate and its

ethyl, isopropyl, and benzyl derivatives.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

Methyl Chlorosulfonate ~1380, ~1180
S=O stretch (asymmetric and

symmetric)

~780 S-O stretch

~600 S-Cl stretch

Ethyl Chlorosulfonate ~1380, ~1180
S=O stretch (asymmetric and

symmetric)

~2980 C-H stretch (alkyl)

~780 S-O stretch

~600 S-Cl stretch

Isopropyl Chlorosulfonate ~1380, ~1180
S=O stretch (asymmetric and

symmetric)

~2980 C-H stretch (alkyl)

~780 S-O stretch

~600 S-Cl stretch

Benzyl Chlorosulfonate ~1380, ~1180
S=O stretch (asymmetric and

symmetric)

~3030 C-H stretch (aromatic)

~1600, ~1495 C=C stretch (aromatic ring)

~780 S-O stretch

~600 S-Cl stretch

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Methyl

Chlorosulfonate
~4.0 Singlet 3H -OCH₃

Ethyl

Chlorosulfonate
~4.5 Quartet 2H -OCH₂CH₃

~1.5 Triplet 3H -OCH₂CH₃

Isopropyl

Chlorosulfonate
~5.0 Septet 1H -OCH(CH₃)₂

~1.6 Doublet 6H -OCH(CH₃)₂

Benzyl

Chlorosulfonate
~7.4 Multiplet 5H -C₆H₅

~5.4 Singlet 2H -OCH₂Ph

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment

Methyl Chlorosulfonate ~60 -OCH₃

Ethyl Chlorosulfonate ~70 -OCH₂CH₃

~15 -OCH₂CH₃

Isopropyl Chlorosulfonate ~80 -OCH(CH₃)₂

~22 -OCH(CH₃)₂

Benzyl Chlorosulfonate ~135, ~129, ~128 Aromatic Carbons

~75 -OCH₂Ph

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
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Compound Molecular Ion [M]⁺
Key Fragment Ions
(m/z)

Probable Fragment
Structure

Methyl

Chlorosulfonate
130/132 95 [CH₃OSO₂]⁺

63 [SO₂Cl]⁺

15 [CH₃]⁺

Ethyl Chlorosulfonate 144/146 109 [C₂H₅OSO₂]⁺

63 [SO₂Cl]⁺

29 [C₂H₅]⁺

Isopropyl

Chlorosulfonate
158/160 123 [(CH₃)₂CHOSO₂]⁺

63 [SO₂Cl]⁺

43 [(CH₃)₂CH]⁺

Benzyl

Chlorosulfonate
206/208 91 [C₇H₇]⁺ (tropylium ion)

63 [SO₂Cl]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
A thin film of the liquid sample (methyl chlorosulfonate or its derivative) is prepared between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is recorded

using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates is taken prior to sample analysis to subtract any

atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Samples are prepared by dissolving approximately 5-25 mg of the compound in about 0.6-0.7

mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) is used as an internal

standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.[2] For ¹³C NMR, a proton-decoupled spectrum is typically

acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

The liquid sample is introduced into the ion source, where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the

molecules. The resulting positively charged ions are then accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer.

Reaction Mechanism Visualization
Methyl chlorosulfonate and its derivatives are effective reagents in nucleophilic substitution

reactions. A common application is the reaction with an alcohol to form a sulfonate ester. The

mechanism for this reaction is depicted below.

Reactants Transition State

Products

R'-OH [R'-O···S(O)₂(···Cl)···O-R]ᵟ⁻
Nucleophilic Attack

R-O-S(O)₂-Cl

R'-O-S(O)₂-O-RBond Formation

HCl

Leaving Group Departure

Click to download full resolution via product page

Caption: SN2 mechanism for the reaction of an alcohol with an alkyl chlorosulfonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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